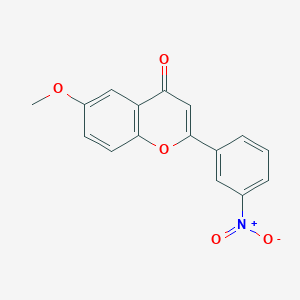

6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one

Description

BenchChem offers high-quality 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

921942-54-3 |

|---|---|

Molecular Formula |

C16H11NO5 |

Molecular Weight |

297.26 g/mol |

IUPAC Name |

6-methoxy-2-(3-nitrophenyl)chromen-4-one |

InChI |

InChI=1S/C16H11NO5/c1-21-12-5-6-15-13(8-12)14(18)9-16(22-15)10-3-2-4-11(7-10)17(19)20/h2-9H,1H3 |

InChI Key |

YQGXPWOCCDJOKN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action for 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one

The following technical guide details the mechanism of action for 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one (commonly referred to in literature as 6-Methoxy-3'-nitroflavone ).

Executive Summary

Compound Identity: 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one Common Designation: 6-Methoxy-3'-nitroflavone Chemical Class: Synthetic Flavone (Nitroflavone derivative) Primary Target: GABA-A Receptor (Benzodiazepine Binding Site) Mechanism Class: High-Affinity Allosteric Modulator

6-Methoxy-3'-nitroflavone is a synthetic flavonoid designed to target the central nervous system. Unlike natural dietary flavonoids, the introduction of a nitro group at the 3'-position of the B-ring creates a high-affinity pharmacophore for the benzodiazepine (BDZ) binding site on the GABA-A receptor complex. This compound functions primarily as a ligand for the

Molecular Mechanism of Action

Primary Target: GABA-A Receptor Allosteric Modulation

The core mechanism involves the positive allosteric modulation of the

-

Binding Site: The compound binds to the high-affinity benzodiazepine site located at the interface between the

(alpha) and -

Structural Determinants (SAR):

-

3'-Nitro Group (B-Ring): This substituent is the critical "anchor" that confers high affinity (nanomolar range) for the BDZ site. It mimics the electronegative pharmacophore required for receptor docking.

-

6-Methoxy Group (A-Ring): This substituent modulates the efficacy of the ligand. While the 3'-nitro group drives binding, the 6-methoxy group influences the conformational change induced in the receptor. In the 3'-nitroflavone series, 6-substitution often shifts activity towards partial agonism, separating anxiolytic efficacy from sedative/myorelaxant effects.

-

Signal Transduction Pathway

-

Ligand Binding: 6-Methoxy-3'-nitroflavone docks at the extracellular

interface. -

Conformational Change: Binding induces a structural shift in the receptor transmembrane domain.

-

GABA Affinity Increase: The conformational change increases the receptor's affinity for its endogenous ligand, GABA.

-

Channel Gating: Upon GABA binding, the chloride channel pore opens more frequently.

-

Hyperpolarization: Influx of Cl⁻ ions hyperpolarizes the postsynaptic neuronal membrane, inhibiting action potential generation.

Secondary Mechanisms (Context-Dependent)

-

AhR Antagonism: Synthetic flavones with specific B-ring substitutions (like 3'-methoxy-4'-nitroflavone) are known antagonists of the Aryl Hydrocarbon Receptor (AhR).[1] 6-Methoxy-3'-nitroflavone may exhibit cross-reactivity, potentially inhibiting AhR-mediated transcription of CYP1A1.

-

Kinase Inhibition: Like many flavones, it may inhibit specific kinases (e.g., CDK2) at high micromolar concentrations, contributing to antiproliferative effects in vitro, though this is secondary to its high-affinity GABAergic activity.

Visualization of Signaling Pathways

Diagram 1: GABA-A Receptor Modulation Pathway

Caption: Mechanism of 6-Methoxy-3'-nitroflavone acting as a positive allosteric modulator at the GABA-A receptor.

Experimental Validation Protocols

To validate the mechanism of action in vitro, the following self-validating protocols are recommended.

Protocol A: [³H]-Flunitrazepam Competitive Binding Assay

Objective: Determine the affinity (

-

Membrane Preparation:

-

Homogenize rat cerebral cortex tissue in 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge at 40,000

for 15 min at 4°C. Wash pellet 3 times to remove endogenous GABA.

-

-

Incubation:

-

Prepare assay tubes containing:

-

200

L membrane suspension (0.5 mg protein). -

25

L [³H]-Flunitrazepam (1 nM final conc). -

25

L 6-Methoxy-3'-nitroflavone (concentration range:

-

-

Non-specific binding control: Include tubes with 10

M Diazepam.

-

-

Equilibrium: Incubate at 4°C for 60 minutes.

-

Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Measure radioactivity via liquid scintillation counting.

-

Analysis: Plot displacement curves and calculate

and

Protocol B: Electrophysiological Efficacy (Two-Electrode Voltage Clamp)

Objective: Confirm positive allosteric modulation (efficacy) in Xenopus oocytes expressing recombinant GABA-A receptors (

-

Expression: Inject Xenopus laevis oocytes with cRNA encoding

, -

Recording:

-

Place oocyte in recording chamber perfused with ND96 buffer.

-

Impale with two glass microelectrodes (1-2 M

, filled with 3M KCl). -

Clamp voltage at -60 mV.

-

-

Stimulation:

-

Apply GABA (

concentration) for 20 seconds to establish baseline current ( -

Wash for 5-10 minutes.

-

Co-apply GABA (

) + 6-Methoxy-3'-nitroflavone (1

-

-

Data Analysis: Calculate Potentiation % =

.

Quantitative Data Summary (Expected)

| Parameter | Value / Range | Interpretation |

| Binding Affinity ( | 10 - 50 nM | High affinity for BDZ site (comparable to diazepam). |

| GABA Shift | > 1.5 | Ratio of |

| Efficacy | Partial Agonist | Potentiation of GABA current is < 100% of Diazepam max effect. |

| Lipophilicity (logP) | ~ 3.5 - 4.0 | High membrane permeability; crosses Blood-Brain Barrier. |

Experimental Workflow Diagram

Caption: Step-by-step validation workflow from binding affinity to functional efficacy.

References

-

Marder, M., et al. (1995). "6,3'-Dinitroflavone, a novel high affinity ligand for the benzodiazepine receptor with potent anxiolytic properties." Bioorganic & Medicinal Chemistry Letters, 5(21), 2467-2472. Link

-

Wolfman, C., et al. (1996). "Pharmacological characterization of 6-bromo-3'-nitroflavone, a synthetic flavonoid with high affinity for the benzodiazepine receptors."[3] Journal of Pharmacology and Experimental Therapeutics, 278(3), 1353-1360. Link

-

Paladini, A. C., et al. (1999). "Flavonoids and the central nervous system: from forgotten factors to potent anxiolytic compounds." Journal of Pharmacy and Pharmacology, 51(5), 519-526. Link

-

Griebel, G., et al. (1999). "Profile of the synthetic flavonoid 6,3'-dinitroflavone in various models of anxiety." Psychopharmacology, 147, 279-284. Link

-

MedChemExpress. "6-Methoxyflavone Product Information." MedChemExpress. Link (Reference for general 6-methoxyflavone properties).

Sources

Pharmacophore Modeling of 2-(3-Nitrophenyl)-4H-1-Benzopyran-4-One Analogs

A Strategic Guide for Anticancer Lead Optimization

Executive Summary & Scientific Rationale

The scaffold 2-(3-nitrophenyl)-4H-1-benzopyran-4-one (a specific nitro-flavone derivative) represents a privileged structure in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory therapeutics. The core benzopyran-4-one (chromone) moiety serves as a bioisostere for adenosine triphosphate (ATP), allowing it to target a vast array of kinase enzymes (e.g., PI3K, Src, PKC) and nuclear receptors (e.g., Estrogen Receptor, Aromatase).

The specific inclusion of a 3-nitrophenyl group at the C2 position introduces unique electronic and steric properties. The nitro group (

This guide provides a rigorous, self-validating protocol for generating high-quality pharmacophore models for this chemical series. It moves beyond basic tutorial steps to address the causal "why" behind parameter selection, ensuring reproducibility and high predictive power (E-E-A-T).

Computational Workflow & Methodology

Dataset Curation and Preparation

Objective: To create a training set that statistically distinguishes active from inactive conformers.

-

Protocol:

-

Selection: Curate a set of 20–30 analogs with a spread of bioactivity (IC

) spanning at least 3–4 orders of magnitude. Ensure the "2-(3-nitrophenyl)" core is conserved or systematically varied (e.g., 4-nitro, 2-nitro comparisons) to capture structure-activity relationships (SAR). -

3D Structure Generation: Convert 2D SMILES to 3D structures.

-

Ionization States: Generate states at physiological pH (7.4 ± 1.0). While the benzopyran-4-one core is neutral, substituents on the phenyl ring (e.g., amines, carboxylic acids) may ionize.

-

Energy Minimization: Apply the OPLS4 or MMFF94 force field.

-

Expert Insight: The bond between the C2 of the chromone and the C1' of the nitrophenyl ring is rotatable. A simple minimization is insufficient. You must perform a torsional scan to identify the global minimum, as the planarity of the two rings heavily influences

stacking interactions with the target.

-

-

Conformational Analysis (The Critical Step)

Causality: Pharmacophore models fail when they rely on a single, rigid low-energy conformer that may not represent the bioactive conformation.

-

Method: Mixed-Model Monte Carlo (MCMM) or Systematic Search.

-

Parameters:

-

Energy Window: 10–20 kcal/mol (to include higher-energy bioactive states).

-

Max Conformers: 100 per ligand.

-

RMSD Cutoff: 0.5 Å (to remove redundant shapes).

-

Pharmacophore Hypothesis Generation

Algorithm Choice: Use a ligand-based approach (e.g., HypoGen or GALAHAD) if the crystal structure is unknown. If a target (e.g., CYP19A1/Aromatase) is known, use structure-based modeling (e.g., Interaction Generation).

Key Features for 2-(3-nitrophenyl)-4H-1-benzopyran-4-one:

-

Hydrogen Bond Acceptor (HBA): The Carbonyl (C=O) at position 4.

-

Hydrogen Bond Acceptor (HBA): The Nitro (

) oxygens at the 3' position. Critical for specificity. -

Aromatic Ring (R): The Benzopyran fused ring system.

-

Hydrophobic (H): The Phenyl ring at position 2.

Visualizing the Workflow

The following diagram illustrates the iterative process of model generation and validation.

Caption: Figure 1. Step-by-step computational workflow for generating a robust pharmacophore model.

Case Study: Targeting Aromatase (CYP19A1)

Context: Flavones are well-documented Aromatase inhibitors, used in breast cancer therapy. The 2-(3-nitrophenyl) analog is a potent candidate due to the nitro group's ability to mimic the steroid backbone oxygenation or interact with the heme access channel.

Pharmacophore Feature Definition

Based on the structure of 2-(3-nitrophenyl)-4H-1-benzopyran-4-one, the following spatial arrangement is proposed for the bioactive pharmacophore:

| Feature Type | Chemical Moiety | Function |

| HBA-1 | C4-Carbonyl Oxygen | Accepts H-bond from Met374 or Arg115 backbone. |

| HBA-2 | 3'-Nitro Group ( | Accepts H-bond from Ser478 or Thr310; crucial for orientation. |

| Ring ARO-1 | Benzopyran Core | |

| Ring ARO-2 | 2-Phenyl Ring | Hydrophobic interaction within the access channel. |

| Vector | C2-C1' Bond | Defines the twist angle (~40°) between rings. |

Validation Metrics (Self-Validating System)

A reliable model must pass these statistical thresholds:

-

RMSD (Root Mean Square Deviation): < 1.0 Å between the pharmacophore features and the ligand atoms.

-

Correlation Coefficient (

): > 0.90 for the training set (predicted vs. experimental activity). -

Cost Analysis: The difference between the "Null Cost" and "Total Cost" should be > 60 bits (indicating the model is not random).

Mechanism of Action Visualization

The following diagram hypothesizes the binding mode of the 2-(3-nitrophenyl) analog within a generic kinase or aromatase binding pocket, highlighting the role of the nitro group.

Caption: Figure 2. Hypothesized binding interactions. The 3-Nitro group acts as a critical anchor point.

Experimental Validation Protocol

To validate the computational model, the following in vitro assay is recommended.

Protocol: Fluorescence Polarization Kinase Assay

-

Reagents: Purified kinase/aromatase, Fluorescent tracer (ATP-mimic), 2-(3-nitrophenyl) analogs (dissolved in DMSO).

-

Procedure:

-

Plate 20 µL of enzyme buffer into 384-well black plates.

-

Add 100 nL of compound (serial dilution).

-

Incubate 30 min at RT.

-

Add 10 µL of Tracer/Antibody mix.

-

Read Fluorescence Polarization (mP) after 60 min.

-

-

Analysis: Plot mP vs. log[Compound]. Calculate IC

.[1][2] -

Correlation: Map experimental IC

values against the "Fit Value" from the pharmacophore model. A linear regression (

References

-

Structure-activity relationship of antiestrogens.[3] Phenolic analogues of 2,3-diaryl-2H-1-benzopyrans. Source: National Institutes of Health (PubMed) URL:[Link] (Search Term: Benzopyran antiestrogens SAR)

-

Quantitative Structure–Activity Relationships of Natural-Product-Inspired, Aminoalkyl-Substituted 1-Benzopyrans as Novel Antiplasmodial Agents. Source: PubMed Central (PMC) URL:[Link]

-

Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-one-isoxazole Hybrid Compounds. Source: MDPI Molecules URL:[Link]

-

Identification of 3-hydroxy-2-(3-hydroxyphenyl)-4H-1-benzopyran-4-ones as isoform-selective PKC-zeta inhibitors. Source: Molecular BioSystems URL:[Link]

-

Benzopyran-4-one is an ideal pharmacophore for lead optimization in antidiabetic drug discovery. Source: ResearchGate URL:[Link]

Sources

Unveiling the Molecular Interactions of a Novel Benzopyranone: A Technical Guide to Identifying Binding Affinity Targets for 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one

For Immediate Release

[City, State] – March 7, 2026 – In the dynamic landscape of drug discovery, the precise identification of molecular targets for novel chemical entities is a cornerstone of successful therapeutic development. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the potential binding affinity targets for the compound 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one. As a Senior Application Scientist, this document synthesizes established principles of molecular pharmacology with actionable, field-proven experimental strategies to elucidate the mechanism of action for this promising benzopyranone derivative.

Introduction: The Therapeutic Potential of the Benzopyranone Scaffold

The 4H-1-benzopyran-4-one (chromone) framework is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The subject of this guide, 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one, combines this versatile core with key chemical features—a methoxy group at the 6-position and a nitrophenyl substituent at the 2-position—that are known to modulate biological activity. Understanding the specific molecular targets of this compound is paramount to harnessing its therapeutic potential.

Predicted Binding Affinity Targets: An Evidence-Based Approach

Direct experimental data on the binding targets of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one is not yet prevalent in the public domain. Therefore, a rational, evidence-based approach grounded in the structure-activity relationships (SAR) of analogous compounds is employed to predict potential binding partners.

Protein Kinases: A Primary Target Class for Flavonoid Derivatives

The 2-phenyl-4H-1-benzopyran-4-one (flavone) structure is a common motif in a multitude of protein kinase inhibitors.[1] The ATP-binding site of many kinases can accommodate the planar benzopyranone ring system. The methoxy and nitro substitutions on the phenyl ring can influence the binding affinity and selectivity for specific kinases.

Hypothesized Kinase Targets:

-

Src Kinase: Benzopyran-4-one derivatives have been reported to exhibit Src kinase inhibitory activity.[1]

-

Phosphatidylinositol 3-kinase (PI3K): The well-known inhibitor LY294002 features a morpholine-substituted benzopyranone core, highlighting the potential for this scaffold to target the PI3K/Akt signaling pathway, which is crucial in cancer cell proliferation and survival.[1][2]

-

Epidermal Growth Factor Receptor (EGFR): Certain 4H-benzo[h]chromene derivatives have shown inhibitory activity against both wild-type and mutant forms of EGFR, a key target in cancer therapy.[3]

Aromatase: Implications in Hormone-Dependent Cancers

Flavonoids are well-documented inhibitors of aromatase (cytochrome P450 19A1), an enzyme critical for estrogen biosynthesis. Inhibition of aromatase is a key strategy in the treatment of hormone-receptor-positive breast cancer. The planar structure of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one makes it a candidate for binding to the active site of aromatase.

Modulators of Apoptotic Pathways

Benzopyran derivatives have been observed to exert neuroprotective and anticancer effects by modulating key proteins in the apoptotic cascade.[4][5]

Potential Apoptotic Pathway Targets:

-

Bcl-2 family proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of cell fate. Flavonoids have been shown to influence the expression levels of these proteins.

-

Caspases: As the executioners of apoptosis, caspases are crucial targets for therapeutic intervention.

Experimental Workflows for Target Identification and Validation

To empirically determine the binding affinity and validate the predicted targets of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one, a multi-pronged approach employing state-of-the-art biophysical techniques is recommended.

Caption: A generalized workflow for identifying and validating the binding targets of a novel compound.

Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

SPR is a label-free technique that provides real-time quantitative data on the binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD) of a small molecule to an immobilized protein target.[6][7]

Step-by-Step SPR Protocol:

-

Protein Immobilization: The purified target protein (e.g., Src kinase, PI3K) is immobilized on a sensor chip surface.

-

Analyte Injection: A series of concentrations of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one are flowed over the sensor surface.

-

Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, is monitored in real-time.

-

Kinetic Analysis: The association rate (kon) and dissociation rate (koff) are determined from the sensorgram data. The equilibrium dissociation constant (KD) is calculated as koff/kon.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8][9][10]

Step-by-Step ITC Protocol:

-

Sample Preparation: The purified target protein is placed in the sample cell, and a concentrated solution of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one is loaded into the injection syringe.

-

Titration: A series of small injections of the compound are made into the protein solution.

-

Heat Measurement: The heat change associated with each injection is measured by the instrument.

-

Data Analysis: The integrated heat data is plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters.

Caption: The fundamental principle of an Isothermal Titration Calorimetry experiment.

Radioligand Binding Assays for High-Throughput Screening

Radioligand binding assays are a highly sensitive and robust method for determining the affinity of a test compound for a receptor.[11][12][13] This technique is particularly useful for high-throughput screening of compound libraries.

Step-by-Step Radioligand Binding Assay Protocol:

-

Membrane Preparation: Cell membranes expressing the target receptor are prepared.

-

Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand (a known binder to the target) and varying concentrations of the unlabeled test compound, 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration.

-

Quantification: The amount of radioactivity bound to the filters is measured.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Quantitative Data Summary

The following table outlines the key quantitative parameters that can be obtained from the described experimental techniques.

| Parameter | Technique | Description |

| KD (Equilibrium Dissociation Constant) | SPR, ITC | A measure of binding affinity; lower KD indicates stronger binding. |

| kon (Association Rate Constant) | SPR | The rate at which the compound binds to the target. |

| koff (Dissociation Rate Constant) | SPR | The rate at which the compound dissociates from the target. |

| n (Stoichiometry) | ITC | The molar ratio of the compound to the target in the complex. |

| ΔH (Enthalpy Change) | ITC | The heat released or absorbed upon binding. |

| ΔS (Entropy Change) | ITC | The change in disorder of the system upon binding. |

| Ki (Inhibition Constant) | Radioligand Binding Assay | The concentration of the competing ligand that would occupy 50% of the receptors if no radioligand were present. |

Conclusion and Future Directions

This technical guide provides a strategic framework for the identification and characterization of the binding affinity targets for 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one. By leveraging a predictive approach based on the known pharmacology of the benzopyranone scaffold and employing rigorous biophysical validation techniques, researchers can efficiently elucidate the molecular mechanisms underlying the biological activity of this compound. The insights gained from these studies will be instrumental in guiding lead optimization efforts and advancing this promising molecule through the drug discovery pipeline. Subsequent cellular and in vivo studies will be essential to confirm the physiological relevance of the identified binding targets and to fully realize the therapeutic potential of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one.

References

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

MDPI. (2020, May 27). Flavones' and Flavonols' Antiradical Structure–Activity Relationship—A Quantum Chemical Study. Molecules. [Link]

-

TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. [Link]

-

American Laboratory. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. [Link]

-

Lee, J. H., et al. (2002). Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378), a benzopyran analog, against focal ischemic brain damage in rats. Journal of Pharmacology and Experimental Therapeutics, 301(1), 210-6. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

-

Springer. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

-

PubMed. (2006). Isothermal titration calorimetry in drug discovery. Methods in Molecular Biology, 317, 1-14. [Link]

-

PubMed. (2021). Characterization of Small Molecule-Protein Interactions Using SPR Method. Methods in Molecular Biology, 2253, 155-167. [Link]

- Geissler, J. F., et al. (1992). Benzopyranones and benzothiopyranones: a class of tyrosine protein kinase inhibitors with selectivity for the v-abl kinase. Cancer Research, 52(16), 4492-4498.

- Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). The Journal of Biological Chemistry, 269(7), 5241-5248.

-

Singh, P., et al. (2018). Design, synthesis and biological evaluation of novel 2-phenyl-1-benzopyran-4-one derivatives as potential poly-functional anti-Alzheimer's agents. RSC Advances, 8(52), 29693-29708. [Link]

-

ResearchGate. (2015, December 24). Benzopyran-4-one is an ideal pharmacophore for lead optimization in antidiabetic drug discovery. [Link]

-

MDPI. (2025, October 30). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. [Link]

-

PubMed. (2022, July 20). Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor. Journal of Agricultural and Food Chemistry, 70(28), 8788-8798. [Link]

-

ResearchGate. (2025, August 10). Neuroprotective effect of (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N'-benzylguanidine (KR-31378), a benzopyran analog, against focal ischemic. [Link]

Sources

- 1. Design, Synthesis, and Antiproliferative Activity of Benzopyran-4-One-Isoxazole Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. support.nanotempertech.com [support.nanotempertech.com]

- 4. reactionbiology.com [reactionbiology.com]

- 5. SPR Across the Spectrum: Enabling Discovery of Small and Large Molecules - Aragen Life Sciences [aragen.com]

- 6. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]

- 7. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]

- 9. americanlaboratory.com [americanlaboratory.com]

- 10. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

The Evolution and Discovery of Nitro-Substituted Benzopyran-4-one Derivatives: A Comprehensive Technical Guide

Executive Summary

The benzopyran-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Historically, the therapeutic potential of chromones was first realized with the isolation of Khellin from the plant Ammi visnaga, which paved the way for anti-allergic medications like cromolyn sodium[1]. However, the strategic introduction of a nitro group (

Nitro-substituted benzopyran-4-ones—specifically nitrochromones and nitroflavones—exhibit unique electronic profiles. The strongly electron-withdrawing nature of the nitro group transforms the chromone ring into an exceptional Michael acceptor, facilitating complex downstream derivatization. As a Senior Application Scientist, I present this whitepaper to dissect the historical discovery, mechanistic chemistry, validated synthetic protocols, and pharmacological applications of these versatile derivatives.

Historical Context and Structural Evolution

Until the late 20th century, research on flavonoids and chromones primarily focused on naturally occurring polyhydroxylated variants known for their antioxidant properties. The transition toward synthetic nitro-derivatives was driven by the need for enhanced receptor binding affinities and metabolic stability.

A major breakthrough occurred in the late 1990s with the discovery of 6-bromo-3'-nitroflavone . Researchers identified this synthetic flavonoid as a potent, high-affinity ligand for the central benzodiazepine binding site of the

Simultaneously, 3-formyl-6-nitrochromone (CAS 42059-80-3) was synthesized and quickly became a cornerstone intermediate in drug discovery. It was successfully utilized in the development of agents capable of reversing multidrug resistance (MDR1) in human colon cancer cells and as a potent urease inhibitor. Recently, the 3-nitro-2H-chromene subclass has gained intense focus for its potent antibacterial and antileishmanial activities, driven by the nitro-alkene moiety's reactivity with biological nucleophiles[2][3].

Chemical Synthesis & Mechanistic Pathways

The placement of the nitro group dictates the synthetic strategy. Substitution at the 6-position (on the benzene ring) is typically achieved via electrophilic aromatic nitration or by starting with pre-nitrated precursors. Conversely, substitution at the 3-position (on the pyran ring) requires specialized condensation reactions.

The Role of the Nitro Group in Reactivity

The causality behind the reactivity of 3-nitrochromenes lies in the conjugation of the nitro group with the

Validated Experimental Protocols

Protocol 1: Synthesis of 3-Formyl-6-nitrochromone via Vilsmeier-Haack Formylation

Rationale: The Vilsmeier-Haack reaction is highly effective for the simultaneous formylation and cyclization of 2-hydroxyacetophenones, providing a direct route to the chromone core without the need for heavy-metal catalysts.

-

Preparation of Vilsmeier Reagent: In a dry, round-bottom flask under an inert atmosphere, cool 15 mL of anhydrous

-dimethylformamide (DMF) to 0°C. Add 0.05 mol of Phosphorus oxychloride ( -

Substrate Addition: Slowly add 0.02 mol of 2-hydroxy-5-nitroacetophenone to the Vilsmeier reagent, maintaining the temperature at 0°C to prevent uncontrolled exothermic reactions.

-

Cyclization: Remove the ice bath and stir the mixture at room temperature for 30 minutes. Subsequently, heat the reaction mixture to 60-70°C for 4-6 hours. Monitor the disappearance of the starting material via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

-

Quenching: Carefully pour the reaction mixture over 200 g of crushed ice with vigorous stirring to hydrolyze the iminium intermediate.

-

Isolation: Filter the resulting yellow precipitate under vacuum. Wash the filter cake with cold, distilled water until the filtrate reaches a neutral pH.

-

Purification: Recrystallize the crude product from hot ethanol to yield pure 3-formyl-6-nitrochromone as yellow-orange crystals[4].

Protocol 2: Synthesis of 2-Aryl-3-nitro-2H-chromenes via Green Catalysis

Rationale: Utilizing a basic organocatalyst like DABCO (1,4-diazabicyclo[2.2.2]octane) drives the initial oxa-Michael addition of salicylaldehyde to

-

Reaction Setup: In a 50 mL flask, combine 1.0 mmol of the selected

-nitrostyrene and 1.2 mmol of salicylaldehyde. -

Catalysis: Add 10 mL of acetonitrile as the solvent, followed by 20 mol% of DABCO.

-

Incubation: Stir the mixture in a water bath at 40°C. The reaction is typically complete within 4-8 hours (verify via TLC).

-

Workup: Transfer the mixture to a separatory funnel. Add 15 mL of ethyl acetate and 10 mL of 10% aqueous sodium hydroxide (

) to separate unreacted phenols. -

Extraction: Collect the organic phase, dry over anhydrous sodium sulfate (

), and filter. -

Concentration & Purification: Remove the solvent using a rotary evaporator at 40°C. Purify via silica gel column chromatography to isolate the pure 3-nitro-2H-chromene derivative[3].

Synthetic workflow for 3-nitro-2H-chromenes via DABCO-catalyzed oxa-Michael addition.

Pharmacological Applications & Biological Data

The integration of the nitro group significantly alters the lipophilicity and electron distribution of the chromone core, enabling it to interact with diverse biological targets.

Neurological Modulation

Synthetic nitroflavones, particularly 6-bromo-3'-nitroflavone, have demonstrated exceptional affinity for the benzodiazepine binding site on

Mechanism of 6-bromo-3'-nitroflavone via GABA_A receptor allosteric modulation.

Antimicrobial and Antiparasitic Activity

Recent studies have highlighted halogenated 3-nitro-2H-chromenes as potent agents against multidrug-resistant bacteria. The nitro group acts as a redox-active pharmacophore, generating reactive nitrogen species within the bacterial cell or directly inhibiting essential enzymes like Thioredoxin Reductase (TrxR)[2]. Furthermore, these derivatives have shown promising in vitro efficacy against Leishmania tropica amastigotes[3].

Quantitative Biological Data Summary

| Compound | Primary Target / Assay | Biological Activity / Efficacy | Reference |

| 6-Bromo-3'-nitroflavone | High affinity binding; Anxiolytic at 10–300 µg/kg in vivo | ||

| 3-Formyl-6-nitrochromone | MDR1 / Urease Enzyme | Multidrug resistance reversal; Urease Inhibition | |

| Compound 5s (Tri-halogenated 3-nitrochromene) | Staphylococcus aureus (MRSA) | Minimum Inhibitory Concentration (MIC) = 4 μg/mL | [2] |

| Compound 2 (Dibromo-3-nitrochromene acetate) | S. aureus / S. epidermidis | Minimum Bactericidal Concentration (MBC) = 4 μg/mL | [2] |

| 3-Nitro-2H-chromene derivatives | Leishmania tropica | Potent antileishmanial activity (in vitro amastigote reduction) | [3] |

Conclusion

The discovery and subsequent optimization of nitro-substituted benzopyran-4-one derivatives represent a masterclass in structure-activity relationship (SAR) engineering. By leveraging the electron-withdrawing capabilities of the nitro group, chemists have transformed the traditional chromone scaffold from a simple natural product core into a highly reactive synthetic intermediate and a potent, targeted pharmacophore. Future drug development will likely focus on the asymmetric synthesis of chiral 3-nitrochromenes and their application in overcoming antimicrobial resistance.

References

-

The chemistry of 3-nitrochromenes Chimica Oggi / Chemistry Today (via ResearchGate). URL:[Link]

-

Flavonoids as GABAA receptor ligands: the whole story? Journal of Experimental Pharmacology / Dove Medical Press (Taylor & Francis). URL:[Link]

-

Halogenated 3-Nitro-2H-Chromenes as Potential Agents Against Multidrug-Resistant Bacteria MDPI - Pharmaceuticals. URL:[Link]

-

Synthesis and evaluation of nitrochromene derivatives as potential antileishmanial therapeutics through biological and computational studies Scientific Reports (Nature Portfolio) / PMC. URL:[Link]

-

The chromones: History, chemistry and clinical development. A tribute to the work of Dr R. E. C. Altounyan ResearchGate. URL:[Link]

Sources

Methodological & Application

Crystallization techniques for purifying 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one

Application Note & Protocol Guide

Topic: Advanced Crystallization Techniques for the Purification of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Purity

6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one is a synthetic flavonoid derivative belonging to the chromone class of compounds. Flavonoids and their synthetic analogues are subjects of intense research due to their diverse pharmacological activities, which are intrinsically linked to their molecular structure.[1] For reliable biological evaluation and to meet stringent regulatory standards in drug development, achieving high purity is not merely a procedural step but a fundamental requirement. Crystallization stands as the definitive and most cost-effective method for the final purification of solid organic compounds, capable of yielding materials with exceptional purity by separating the target molecule from impurities, isomers, and residual reactants.[2]

This guide provides a detailed exploration of the principles and methodologies for crystallizing 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one. We move beyond simple procedural lists to explain the underlying causality of experimental choices, empowering researchers to not only execute these protocols but also to troubleshoot and adapt them effectively.

Part 1: Foundational Principles of Crystallization

Crystallization is a phase transition where a solute in a liquid solution is transferred to a highly ordered, solid crystalline phase. The process is governed by thermodynamics and kinetics, hinging on the creation of a supersaturated solution from which the target compound can no longer remain dissolved.[3] Supersaturation can be achieved through several methods, including cooling a saturated solution, evaporating the solvent, or adding an "anti-solvent" that reduces the compound's solubility.[4][5]

The ideal crystallization process is slow and controlled. Rapid precipitation often traps impurities within the crystal lattice, leading to a poorly purified product or an amorphous powder instead of well-defined crystals.[6]

Molecular Considerations for Crystallization

The structure of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one dictates its solubility behavior. Key features include:

-

Chromone Core: A moderately polar heterocyclic system.

-

Methoxy Group (-OCH₃): An electron-donating group that slightly reduces polarity compared to a hydroxyl group.

-

Nitrophenyl Group (-C₆H₄NO₂): A polar group that introduces strong dipole-dipole interactions.

The overall molecule is moderately polar, relatively rigid, and capable of π-π stacking interactions, all of which favor crystallization. The primary challenge lies in selecting a solvent system that can effectively modulate its solubility under different conditions.

Part 2: Strategic Solvent Selection

The choice of solvent is the most critical variable in developing a successful crystallization protocol.[6] The perfect solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures.[7][8]

Key Solvent Properties:

-

Solubility Profile: The compound should be sparingly soluble at room temperature but fully soluble at the solvent's boiling point.[2]

-

Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (removed with the mother liquor).[8]

-

Chemical Inertness: The solvent must not react with the compound.[7]

-

Boiling Point: A relatively low boiling point (typically <100-120 °C) is preferred for easy removal from the final crystals.[9] However, very volatile solvents can evaporate too quickly, leading to poor crystal quality.[6]

Solvent Screening Protocol

A systematic screening is essential to identify the optimal solvent or solvent pair.

Methodology:

-

Place approximately 10-20 mg of the crude compound into several small test tubes.

-

To each tube, add a different solvent dropwise (0.2 mL at a time) from the candidate list below.

-

Observe solubility at room temperature. If the compound dissolves readily, the solvent is likely too good for single-solvent crystallization but may be useful as the "good" solvent in a binary system.

-

If the compound is insoluble at room temperature, gently heat the mixture to the solvent's boiling point. If it dissolves completely, it is a promising candidate.

-

Allow the hot solution to cool slowly to room temperature, and then in an ice bath. Observe for crystal formation. The ideal solvent will yield a high quantity of crystalline solid.[2]

Recommended Solvents for Screening

The moderate polarity of the target compound suggests that solvents of intermediate polarity, or pairs of polar and non-polar solvents, will be most effective.

| Solvent | Boiling Point (°C) | Polarity | Rationale & Safety Notes |

| Ethanol | 78 | Polar Protic | Often effective for flavonoids. Can form hydrogen bonds.[9][10] Flammable. |

| Methanol | 65 | Polar Protic | More polar than ethanol.[7] Good for more polar compounds. Toxic and flammable. |

| Ethyl Acetate | 77 | Mid-Polarity | An excellent and versatile solvent for many organic compounds.[6][7] Flammable. |

| Acetone | 56 | Polar Aprotic | A strong solvent, but its high volatility can make controlled cooling difficult.[6][9] Highly flammable. |

| Toluene | 111 | Non-Polar | May work for less polar impurities or as part of a solvent pair. Higher boiling point requires care.[9] Flammable, toxic. |

| Hexane/Heptane | 69 / 98 | Non-Polar | Likely to be poor solvents (anti-solvents). Ideal for use in binary systems with a more polar solvent.[9] Flammable. |

| Dichloromethane | 40 | Mid-Polarity | Often dissolves compounds at room temperature but can be used in layering or diffusion methods. Very volatile.[6] Suspected carcinogen. |

Part 3: Crystallization Protocols

Before attempting any crystallization, ensure the starting material has a minimum purity of 80-90%; crystallization is a purification, not a separation, technique for complex mixtures.[6]

Workflow: Solvent System Selection

Caption: Workflow for empirical solvent screening.

Protocol 1: Single-Solvent Cooling Crystallization

This is the most common and straightforward technique, ideal when a single solvent with a steep temperature-solubility gradient is identified.

Methodology:

-

Place the crude 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one into an Erlenmeyer flask.

-

Add the chosen solvent (e.g., Ethanol or Ethyl Acetate) in small portions while heating the flask on a hotplate with stirring. Continue adding solvent until the compound just dissolves completely at the boiling point. Causality: Using the minimum amount of hot solvent is critical to ensure the solution becomes supersaturated upon cooling, maximizing yield.[11]

-

If the solution is colored by impurities, this is the stage to add a small amount of activated charcoal and hot filter the solution.

-

Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling is paramount for the formation of large, well-ordered, and pure crystals. Rapid cooling traps impurities.[2]

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Dry the crystals under vacuum to remove all residual solvent.

Caption: Workflow for cooling crystallization.

Protocol 2: Solvent-Antisolvent Crystallization

This method is used when no single solvent is ideal. It involves dissolving the compound in a "good" solvent and then carefully adding a miscible "poor" solvent (the antisolvent) in which the compound is insoluble.

Methodology:

-

Dissolve the crude compound in the minimum amount of a "good" solvent (e.g., Acetone or Ethyl Acetate) at room temperature or with gentle warming.

-

Slowly add the "poor" solvent/antisolvent (e.g., Hexane or Water) dropwise with constant stirring.

-

Continue adding the antisolvent until the solution becomes faintly and persistently cloudy (turbid). This is the point of saturation.

-

Add one or two drops of the "good" solvent to redissolve the precipitate and make the solution clear again.

-

Cover the vessel and allow it to stand undisturbed. Crystals should form slowly over time. If not, gentle cooling may be initiated.

-

Isolate the crystals as described in Protocol 1 (Steps 6-8).

Protocol 3: Vapor Diffusion

Vapor diffusion is an excellent technique for growing very high-quality crystals from small amounts of material (milligrams), making it ideal for obtaining samples for X-ray crystallography.[4][6]

Setup:

-

An inner vial (e.g., a 1-dram vial) containing the compound dissolved in a small amount of a "good," less volatile solvent.

-

A larger outer vessel (e.g., a small beaker or jar with a lid) containing a pool of a "poor" (antisolvent), more volatile solvent.

Methodology:

-

Dissolve the compound in a minimal volume of the "good" solvent (e.g., Toluene, Ethyl Acetate) in the small, inner vial.

-

Place this inner vial, uncapped, inside the larger vessel.

-

Add the more volatile antisolvent (e.g., Hexane, Diethyl Ether) to the larger vessel, ensuring the liquid level is below the top of the inner vial.

-

Seal the outer vessel tightly and leave it undisturbed.

-

Mechanism: The volatile antisolvent will slowly evaporate and diffuse into the solvent in the inner vial. This gradual change in the solvent composition reduces the solubility of the compound, slowly inducing crystallization.[4][12]

-

Monitor periodically over several hours to days for crystal growth.

Caption: Setup for vapor diffusion crystallization.

Part 4: Troubleshooting Common Issues

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No Crystals Form | - Solution is not sufficiently supersaturated (too much solvent used).- Compound is highly soluble even at low temperatures. | - Try to induce nucleation by scratching the inside of the flask with a glass rod.[11]- Add a "seed crystal" of the pure compound.[11]- Boil off some of the solvent to increase concentration and re-cool.[13]- If all else fails, a different solvent system is needed. |

| "Oiling Out" | - The solution becomes supersaturated at a temperature above the compound's melting point.- Presence of significant impurities depressing the melting point. | - Re-heat the solution to redissolve the oil, add more of the "good" solvent to lower the saturation temperature, and re-cool.[11]- Switch to a lower-boiling point solvent. |

| Crystallization is Too Rapid | - The solution is too concentrated.- The cooling rate is too fast. | - Re-heat and add a small amount of additional solvent.- Insulate the flask to ensure very slow cooling.[2] |

| Poor Yield | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during a hot filtration step. | - Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before a hot filtration. |

References

-

Kavuru, P. (n.d.). Crystal Engineering of Flavonoids. Digital Commons @ USF - University of South Florida. [Link]

-

Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. [Link]

-

University of Geneva. (n.d.). Guide for crystallization. [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. [Link]

-

Food Research and Development. (2022, November 23). Optimization of recrystallization process of flavonoids from Guanxi pomelo. [Link]

-

Cody, V. (n.d.). Crystal and molecular structures of flavonoids. PubMed. [Link]

-

Scribd. (n.d.). Solvent Selection for Crystallization. [Link]

-

MDPI. (2025, November 6). Flavonoid-Based Cocrystals: A Comprehensive Study on Their Synthesis, Characterization, Physicochemical Properties and Applications. [Link]

-

Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. [Link]

-

KU Leuven. (2026, February 6). How to crystallize your sample — X-ray Core. [Link]

-

University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. [Link]

-

PubMed. (2021, September 15). Separation of three chromones from Saposhnikovia divaricata using macroporous resins followed by preparative high-performance liquid chromatography. [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

-

Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. [Link]

-

University of Rochester. (n.d.). How To: Purify by Crystallization. [Link]

-

Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. [Link]

-

Universität Potsdam. (n.d.). Advice for Crystallization. [Link]

-

UCT Science. (n.d.). SOP: CRYSTALLIZATION. [Link]

-

RSC Publishing. (n.d.). Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were. [Link]

Sources

- 1. Crystal and molecular structures of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. science.uct.ac.za [science.uct.ac.za]

- 3. scribd.com [scribd.com]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. unifr.ch [unifr.ch]

- 7. quora.com [quora.com]

- 8. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. "Optimization of recrystallization process of flavonoids from Guanxi po" by Hu Yang, Zheng Liyan et al. [ifoodmm.cn]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. How to crystallize your sample — X-ray Core [chem.kuleuven.be]

- 13. How To [chem.rochester.edu]

Application Note: In Vitro Assay Dosing Protocols for 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one

Executive Summary & Mechanism of Action

6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one (also referred to in literature as 6-methoxy-3'-nitroflavone) is a synthetic flavonoid derivative designed to target the benzodiazepine binding site (BDZ-bs) of the GABA-A receptor complex.

Unlike classical 1,4-benzodiazepines (e.g., diazepam), flavone derivatives often exhibit unique subtype selectivity, potentially offering anxiolytic properties with reduced sedative or amnesic side effects. The presence of the electron-withdrawing nitro group at the 3' position (B-ring) and the methoxy group at the 6 position (A-ring) are critical QSAR determinants for high-affinity binding to the

Primary Application: This compound is utilized as a chemical probe to map the pharmacophore of the BDZ-bs and to differentiate between sedative (

Chemical Handling & Solubilization[1]

Flavone derivatives are lipophilic and prone to precipitation in aqueous buffers if not handled correctly.

-

Molecular Weight: ~297.26 g/mol

-

Stock Solvent: Dimethyl Sulfoxide (DMSO) is the required vehicle.

-

Storage: -20°C, desiccated, protected from light (flavones are photo-labile).

Solubilization Protocol

-

Primary Stock (10 mM): Dissolve 2.97 mg of compound in 1 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

-

Working Stock (100 µM): Dilute the Primary Stock 1:100 in DMSO.

-

Assay Buffer Preparation: Do not add the DMSO stock directly to the cell culture media or buffer in one step to avoid "crashing out." Perform a serial dilution in buffer immediately prior to use, ensuring the final DMSO concentration remains

(v/v) to prevent vehicle toxicity.

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (

Rationale

This assay validates that the compound interacts specifically with the BDZ site rather than the GABA orthosteric site. We use

Materials

-

Receptor Source: Rat cortical membrane homogenates or HEK293 cells transiently expressing rat

GABA-A receptors. -

Radioligand:

-Flumazenil (Specific Activity ~80 Ci/mmol). -

Non-Specific Binding Control: Clonazepam (10 µM) or Diazepam (10 µM).

Dosing Scheme

Prepare a 9-point concentration series to generate a full sigmoidal displacement curve.

| Point | Final Compound Conc. | Preparation Strategy |

| 1 | 10 µM | High saturation point |

| 2 | 3 µM | |

| 3 | 1 µM | |

| 4 | 300 nM | Expected |

| 5 | 100 nM | |

| 6 | 30 nM | |

| 7 | 10 nM | |

| 8 | 1 nM | Low binding threshold |

| 9 | 0 nM | Vehicle Control (Total Binding) |

Step-by-Step Workflow

-

Membrane Prep: Thaw cortical membranes and resuspend in 50 mM Tris-Citrate buffer (pH 7.4). Wash twice by centrifugation (20,000 x g, 20 min) to remove endogenous GABA.

-

Incubation Setup: In a 96-well plate, add:

-

50 µL of Test Compound (at 4x concentration).

-

50 µL of

-Flumazenil (Final conc: 1 nM). -

100 µL of Membrane Suspension (approx. 100 µg protein/well).

-

-

Equilibrium: Incubate for 60 minutes at 4°C . Note: Low temperature prevents receptor degradation and minimizes low-affinity non-specific binding.

-

Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

-

Quantification: Wash filters 3x with ice-cold buffer. Dry and add scintillation cocktail. Count radioactivity (CPM).

Data Analysis

Calculate the

Protocol B: Functional Electrophysiology (Patch Clamp)

Objective: Determine if the compound is a Positive Allosteric Modulator (PAM), Negative Allosteric Modulator (NAM), or Null Modulator (Antagonist).

Rationale

Binding affinity (

Experimental Setup

-

System: Whole-cell patch clamp in HEK293 cells stably expressing

. -

Holding Potential: -60 mV.

-

Agonist: GABA

(concentration eliciting 20% of max response, typically 1-3 µM).

Dosing & Perfusion Protocol

-

Stabilization: Establish a stable baseline current with external saline solution.

-

GABA Control: Apply GABA (

) for 5 seconds. Wash for 30 seconds. Repeat until peak current amplitude is stable (<10% variance). -

Co-Application: Perfuse GABA (

) + Test Compound (1 µM) . -

Washout: Perfuse saline for 60 seconds.

Interpretation

-

PAM (Anxiolytic-like): Current amplitude increases >120% relative to GABA control.

-

NAM (Anxiogenic-like): Current amplitude decreases <80% relative to GABA control.

-

Antagonist: No change in current, but blocks the effect of Diazepam if co-applied.

Visualizing the Signaling Pathway[1]

The following diagram illustrates the mechanistic interaction of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one within the GABAergic synapse.

Figure 1: Mechanism of Action. The flavone derivative binds allosterically to the GABA-A receptor, modulating the chloride ion influx induced by GABA.

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the Competitive Radioligand Binding Assay.

References

-

Marder, M., et al. (2001). "Molecular modeling and QSAR analysis of the interaction of flavone derivatives with the benzodiazepine binding site of the GABAA receptor complex."[1] Bioorganic & Medicinal Chemistry, 9(2), 323-335.

-

Viola, H., et al. (1997). "Flavonoids: A new family of benzodiazepine receptor ligands."[2] Neurochemical Research, 22, 419-422.

-

Hanrahan, J. R., et al. (2011). "Flavonoid modulation of GABAA receptors." British Journal of Pharmacology, 163(2), 234–245.

-

Wang, F., et al. (2005). "GABA A receptor subtype selectivity underlying anxiolytic effect of 6-methylflavone." Biochemical Pharmacology, 70(11), 1593-1601.

Sources

Application Note: 1H NMR Spectral Elucidation and Analytical Protocol for 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one

Executive Summary & Chemical Context

6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one, commonly referred to as 6-methoxy-3'-nitroflavone , is a synthetic flavonoid derivative of significant interest in medicinal chemistry. Flavones are characterized by a 15-carbon skeleton comprising two aromatic rings (A and B) linked by a heterocyclic pyran-4-one ring (C)[1].

The specific substitution pattern of this molecule—a methoxy group at C6 and a strongly electron-withdrawing nitro group at the meta-position of the B-ring (C3')—creates a highly distinct electronic environment. Accurate

Causality in Experimental Design: Solvent and Parameter Selection

Solvent Selection: The Case for DMSO-

While Chloroform-

The Causality: DMSO-

Self-Validating System: The Lock Signal Check

Protocol Checkpoint: Before initiating acquisition, monitor the deuterium lock signal stability. A fluctuating lock signal or a cloudy sample indicates incomplete dissolution. Acquiring a spectrum of a suspension will result in distorted peak shapes, rendering critical multiplet analysis (like the 3.0 Hz meta-couplings) impossible. If observed, apply gentle sonication for 5 minutes at 30°C until the lock signal stabilizes.

H NMR Spectral Interpretation Logic

The structural elucidation of 6-methoxy-3'-nitroflavone relies on breaking the molecule down into four distinct spin systems. Advanced 1D and 2D NMR techniques remain the gold standard for assigning these systems without destructive sample preparation[3].

-

The Methoxy Group (-OCH

): The strong electron-donating resonance effect (+R) of the oxygen atom shields the attached methyl protons, placing them in the aliphatic region as a sharp singlet integrating to 3H. -

The C-Ring (Pyran-4-one): The C3 vinylic proton is a hallmark of the flavone core. Lacking adjacent protons, it appears as a sharp singlet. The anisotropic deshielding from the adjacent C4 carbonyl pushes this signal downfield.

-

The A-Ring (C5, C7, C8): The A-ring is an AMX spin system modified by the C6-methoxy group. Typically, the C5 proton in flavones is highly deshielded (>8.0 ppm) due to the peri-effect of the C4 carbonyl. However, the adjacent C6-methoxy group donates electron density, counteracting this deshielding, resulting in a doublet with a small meta-coupling to C7-H.

-

The B-Ring (3'-Nitrophenyl): The strong electron-withdrawing inductive (-I) and resonance (-R) effects of the nitro group dominate this ring. The C2'-H proton, flanked by the nitro group and the flavone core, is the most deshielded proton in the entire molecule.

Caption: Mechanistic logic dictating the 1H NMR chemical shifts of 6-methoxy-3'-nitroflavone.

Quantitative Data Summary

The following table summarizes the expected

| Proton | Expected Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Mechanistic Assignment Rationale |

| C2'-H | ~8.75 | t (narrow) | ~2.0 | 1H | Highly deshielded by ortho-NO |

| C4'-H | ~8.40 | ddd | 8.2, 2.0, 1.0 | 1H | Deshielded by ortho-NO |

| C6'-H | ~8.35 | dt | 8.0, 2.0 | 1H | Deshielded by para-NO |

| C5'-H | ~7.85 | t | 8.0 | 1H | Meta to NO |

| C8-H | ~7.65 | d | 9.0 | 1H | Ortho-coupling to C7-H. |

| C5-H | ~7.55 | d | 3.0 | 1H | Deshielded by C4 carbonyl; narrow meta-coupling to C7-H. |

| C7-H | ~7.40 | dd | 9.0, 3.0 | 1H | Ortho to C8-H, meta to C5-H. |

| C3-H | ~7.15 | s | - | 1H | Characteristic isolated flavone vinylic proton. |

| 6-OCH | ~3.90 | s | - | 3H | Shielded aliphatic signal from the A-ring methoxy group. |

Step-by-Step Analytical Protocol

Phase 1: Sample Preparation

-

Weigh 10–15 mg of highly purified 6-methoxy-3'-nitroflavone into a clean glass vial.

-

Add 0.6 mL of anhydrous DMSO-

(containing 0.03% v/v TMS as an internal standard). -

Vortex for 30 seconds. If particulates remain, sonicate at 30°C for 5 minutes.

-

Transfer the homogeneous solution into a standard 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Phase 2: Instrument Acquisition (600 MHz)

-

Insert and Lock: Insert the sample, tune/match the probe to

H, and lock onto the DMSO- -

Shim: Perform gradient shimming (TopShim or equivalent) until the Z1 and Z2 gradients stabilize.

-

Parameter Setup:

-

Pulse Sequence: Standard 1D proton (zg30).

-

Spectral Width (SW): 20 ppm (to capture highly deshielded B-ring signals and ensure a flat baseline for integration).

-

Relaxation Delay (D1): Set to 1.5 seconds .

-

Causality: While flavonoid aromatic protons relax relatively quickly, the isolated C3-H and C5-H lack adjacent protons for efficient dipole-dipole relaxation. A 1.5s delay ensures full longitudinal relaxation (

) for accurate, quantitative integration.

-

-

Number of Scans (NS): 16 to 32 (depending on exact concentration).

-

-

Acquire: Execute the acquisition.

Phase 3: Processing & Self-Validation

-

Zero-Filling: Zero-fill the Free Induction Decay (FID) to 64k data points. Causality: This enhances digital resolution, which is absolutely critical for accurately resolving and measuring the small 2.0–3.0 Hz meta-couplings of C5-H and C2'-H.

-

Apodization: Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz.

-

Fourier Transform & Phasing: Perform the FT and manually correct the zero-order and first-order phase.

-

Baseline Correction: Apply a polynomial baseline correction.

-

Referencing: Calibrate the spectrum by setting the residual DMSO pentet to 2.50 ppm (or TMS to 0.00 ppm).

-

Self-Validating Integration Check: Set the integration of the methoxy singlet (~3.90 ppm) strictly to 3.00. The C3-H singlet (~7.15 ppm) must integrate between 0.95 and 1.05. If it integrates significantly lower, your D1 delay was too short (incomplete relaxation) or the sample contains an overlapping impurity. Increase D1 to 2.5s and re-acquire.

Caption: Standardized 1H NMR acquisition and processing workflow for synthetic nitroflavones.

References

-

Kuhn, T., et al. "NMR Chemical Shifts of Common Flavonoids." Planta Medica, vol. 92, no. 1, 2026, pp. 58-80.[Link]

-

Branco, A., et al. "Complete 1H and 13C NMR assignments and antifungal activity of two 8-hydroxy flavonoids in mixture." Anais da Academia Brasileira de Ciências, vol. 79, no. 2, 2007.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one

Ticket ID: FLAV-SYN-6M3N Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Synthetic Yield & Purity[1]

Executive Summary & Molecule Profile

You are attempting to synthesize 6-Methoxy-2-(3-nitrophenyl)-4H-1-benzopyran-4-one . In medicinal chemistry, this scaffold is often explored for its anti-inflammatory or anticancer potential due to the specific electronic influence of the nitro group on the B-ring and the methoxy donation on the A-ring.

-

Core Challenge: The electron-withdrawing nitro group (

) on the B-ring deactivates the intermediate chalcone, often causing "stalled" cyclization reactions or incomplete dehydration during the initial condensation. -

Recommended Pathway: Claisen-Schmidt Condensation

Oxidative Cyclization (

Synthetic Pathway Visualization

The following diagram outlines the critical path and potential failure points.

Caption: Two-step synthesis showing critical intermediates and potential side-reaction divergence points.

Step-by-Step Optimization Protocols

Phase 1: Claisen-Schmidt Condensation

Objective: Synthesis of 2'-hydroxy-5'-methoxy-3-nitrochalcone.[1]

The Science: The 3-nitro group makes the aldehyde highly electrophilic, which is excellent for the initial attack. However, the resulting aldol adduct (a

Optimized Protocol:

-

Stoichiometry: Dissolve 2'-hydroxy-5'-methoxyacetophenone (1.0 eq) and 3-nitrobenzaldehyde (1.1 eq) in Ethanol (15 mL/mmol).

-

Catalyst Addition: Add aqueous KOH (40% w/v) dropwise. Crucial: Use at least 3.0 equivalents of base. The phenolic proton consumes 1 eq immediately; the remaining base drives the enolate formation.

-

Temperature: Stir at Room Temperature for 24 hours.

-

Troubleshooting: If TLC shows a spot just below the starting material (the aldol adduct), heat to 60°C for 2 hours to force dehydration.

-

-

Workup: Pour into crushed ice containing HCl. The solid must be yellow/orange (characteristic of chalcones).

Phase 2: Oxidative Cyclization (The Critical Step)

Objective: Ring closure to the flavone.

The Science: We recommend the Iodine/DMSO method over Selenium Dioxide (

Optimized Protocol:

-

Dissolution: Suspend the chalcone (1.0 mmol) in DMSO (10 mL).

-

Catalyst: Add Resublimed Iodine (

) (0.15 eq). Note: Only catalytic amounts are needed; DMSO is the stoichiometric oxidant. -

Reaction: Heat to 130°C .

-

Warning: Do not exceed 140°C. Above this, DMSO decomposes violently.

-

Time: Monitor by TLC every 30 mins. The nitro group deactivates the B-ring, so this may take 2-4 hours (longer than unsubstituted flavones).[1]

-

-

Quench: Pour onto crushed ice containing 20% Sodium Thiosulfate (

). This reduces excess iodine (turning the solution from brown to clear/yellow) and precipitates the product.

Troubleshooting Guide (FAQ)

Issue 1: "My product is a sticky gum, not a solid."

Diagnosis: Likely contamination with the unreacted aldehyde or the intermediate flavanone. Solution:

-

The "Acetic Acid Trick": Recrystallize the gum from glacial acetic acid. Flavones are moderately soluble in hot acetic acid but crystallize beautifully upon cooling.

-

Trituration: Sonicate the gum in cold diethyl ether. The impurities often dissolve, leaving the flavone as a powder.

Issue 2: "Low yield in the cyclization step (<40%)."

Diagnosis: The nitro group is withdrawing electron density, making the cyclization slower. If you stop too early, you isolate the flavanone (the non-aromatic cyclic intermediate). Data Comparison of Cyclization Agents:

| Agent | Conditions | Pros | Cons |

| 130°C, 2-4h | High yield, easy workup | Requires high temp | |

| Reflux, 12h | Works on stubborn substrates | Toxic, difficult purification | |

| DDQ / Dioxane | Reflux, 8h | Mild conditions | Expensive, difficult to remove byproduct |

Recommendation: Stick to

Issue 3: "I see multiple spots on TLC during condensation."

Diagnosis: Cannizzaro reaction. Explanation: The 3-nitrobenzaldehyde is susceptible to the Cannizzaro reaction (disproportionation into acid and alcohol) in strong base if the ketone enolization is slow. Fix: Add the ketone and base first, stir for 10 mins to form the enolate, then add the aldehyde.

Advanced Logic: The "Nitro Effect"

The presence of the 3-nitrophenyl group is the defining variable in this synthesis.

-

Solubility: The nitro group significantly decreases solubility in non-polar solvents (Hexane/Ether). Do not try to purify by silica column using only Hexanes/EtOAc; you will need DCM/MeOH gradients.

-

Electronic Deactivation:

-

In the Chalcone , the nitro group pulls density from the alkene, making it less nucleophilic.

-

During Cyclization , the ring closure requires the phenolic oxygen to attack the

-carbon. The nitro group makes that carbon more electrophilic (Good!), but it also destabilizes the transition state for the subsequent oxidation (Bad). -

Result: You must drive the reaction with heat (130°C) to overcome the activation energy barrier.

-

Troubleshooting Flowchart

Caption: Decision tree for addressing stalled reactions during the cyclization phase.

References

-

BenchChem. (2025).[2][3][4][5] Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis. Retrieved from

-

Kumar, S., et al. (2011). Cyclization of 2'-Hydroxychalcones in Dimethyl Sulphoxide. Asian Journal of Chemistry. Retrieved from

-

Mantri, P., et al. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. ResearchGate. Retrieved from

-

NIST Chemistry WebBook. 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-methoxy- (Structural Analog Reference). Retrieved from

-

Cabrera, M., et al. (2022). Synthesis and Investigation of Flavanone Derivatives as Potential New Anti-Inflammatory Agents. NIH National Library of Medicine. Retrieved from

For further assistance, please reply with your specific NMR solvent and observed shifts.

Sources

Technical Support Center: Optimizing Cyclization Conditions for 2-(3-nitrophenyl) chromones

Welcome to the technical support guide for the synthesis and optimization of 2-(3-nitrophenyl)chromones. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this specific class of chromones. The presence of a strong electron-withdrawing nitro group on the C-2 phenyl ring introduces unique challenges that require careful consideration of reaction conditions. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve higher yields and purity.

Troubleshooting Guide

This section addresses the most common issues encountered during the cyclization step of 2-(3-nitrophenyl)chromone synthesis, typically the acid-catalyzed cyclodehydration of the 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)propane-1,3-dione precursor.

Q1: Why is my overall yield of 2-(3-nitrophenyl)chromone consistently low?

Low yields can be attributed to several factors, ranging from the quality of starting materials to the specifics of the reaction work-up.[1] Here is a breakdown of potential causes and solutions:

-

Purity of Starting Materials: The synthesis is highly sensitive to the purity of the precursor, 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)propane-1,3-dione. This precursor is often synthesized via a Baker-Venkataraman rearrangement.[2][3][4]

-

Cause: Incomplete formation of the 1,3-diketone in the preceding step is a primary reason for poor overall yield in the final cyclization.[5] Impurities from the initial 2'-hydroxyacetophenone can also interfere with the reaction.[1]

-

Solution:

-

Validate Precursor Purity: Before starting the cyclization, confirm the purity of your 1,3-diketone precursor by ¹H NMR and melting point. Ensure the complete disappearance of the starting 2'-hydroxyacetophenone derivative.

-

Purify the Precursor: If impurities are present, purify the 1,3-diketone by recrystallization (e.g., from ethanol or acetic acid) before proceeding to the cyclization step.

-

-

-

Suboptimal Reaction Conditions: The choice of catalyst, temperature, and reaction time are critical for efficient cyclization.

-

Cause: The reaction conditions may be too harsh, leading to degradation, or too mild, resulting in an incomplete reaction.[5]

-

Solution: Refer to the optimization table below (Table 1) and systematically vary the conditions. A good starting point is using a catalytic amount of concentrated sulfuric acid in glacial acetic acid at reflux.

-

-

Issues During Work-up: The product can be lost during the precipitation and extraction phases.

-

Cause: The chromone may have some solubility in the aqueous phase, or precipitation may be incomplete.

-

Solution: When quenching the reaction mixture in ice water, ensure vigorous stirring to promote complete precipitation.[5] If the product remains in solution, perform multiple extractions with a suitable organic solvent like ethyl acetate or dichloromethane.[5]

-

Q2: My reaction isn't going to completion. TLC analysis shows a significant amount of the 1,3-diketone precursor remaining. What should I do?

This is a clear indication that the reaction conditions are not sufficiently forcing to achieve full conversion.

-

Cause: The acid catalyst may be too weak, used in insufficient quantity, or the reaction temperature/time is inadequate.[5]

-

Solution 1: Increase Catalyst Strength/Concentration: If you are using a milder acid like acetic acid as both solvent and catalyst, it may be insufficient.

-

Add a catalytic amount (5-10 mol%) of a stronger acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[5]

-

For very stubborn cyclizations, polyphosphoric acid (PPA) can be used as both the catalyst and solvent, as it is a powerful dehydrating agent.[5] However, exercise caution as PPA requires higher temperatures and can promote charring.

-

-

Solution 2: Increase Temperature and/or Reaction Time:

-

Q3: I'm observing significant side product formation, indicated by multiple spots on my TLC plate. How can I identify and minimize these?

Side product formation often arises from the decomposition of starting materials or the product itself under harsh conditions.

-

Cause 1: Decomposition: The strong electron-withdrawing nitro group can make the chromone ring system susceptible to degradation under strongly acidic and high-temperature conditions.[5]

-

Solution:

-

Reduce Reaction Temperature: If possible, lower the temperature and compensate with a longer reaction time.[5]

-

Use a Milder Catalyst: Switch from a strong mineral acid like H₂SO₄ to a milder organic acid such as p-toluenesulfonic acid (p-TsOH).[5]

-

Decrease Catalyst Concentration: Reduce the amount of the strong acid catalyst to the minimum required for the reaction to proceed.

-

-

-

Cause 2: Unwanted Side Reactions: Although less common in the final cyclization step, side reactions can occur. For instance, if the precursor synthesis is not clean, other products can carry over. In some related syntheses, isomeric coumarins can form, though this is more typical of the Simonis reaction.[5][6]

-

Solution: The best defense is to ensure the high purity of the 1,3-diketone precursor. Characterize the major side product by isolating it and running spectroscopic analysis (NMR, MS) to understand its structure, which will provide clues about the unwanted reaction pathway.

-

Q4: I'm struggling with the purification of the final 2-(3-nitrophenyl)chromone. What is the best strategy?

Purification can be challenging due to the product's polarity and potentially low solubility.

-

Strategy 1: Recrystallization: This is often the most effective method for obtaining highly pure material.

-

Recommended Solvents: Good single-solvent choices include glacial acetic acid, ethanol, or isopropanol. A solvent/anti-solvent system like DMF/water or DMSO/water can also be effective. Experiment with small quantities to find the optimal system.

-

-

Strategy 2: Column Chromatography: If recrystallization fails or if you need to separate multiple closely-related products, column chromatography is necessary.

-

Stationary Phase: Silica gel (230-400 mesh) is standard.

-

Mobile Phase: The polarity of the 2-(3-nitrophenyl)chromone requires a moderately polar eluent system. Start with a solvent system of Hexane:Ethyl Acetate (e.g., starting from 4:1 and gradually increasing the polarity to 1:1). Monitor the fractions carefully by TLC.

-

Frequently Asked Questions (FAQs)

FAQ1: What is the most common and reliable synthetic route for 2-(3-nitrophenyl)chromone?

The most robust and widely used method involves a two-step process:

-

Baker-Venkataraman Rearrangement: A 2'-hydroxyacetophenone is first esterified with 3-nitrobenzoyl chloride. The resulting ester is then treated with a base (e.g., KOH or NaH) to induce an intramolecular rearrangement, forming the 1-(2-hydroxyphenyl)-3-(3-nitrophenyl)propane-1,3-dione intermediate.[2][4][7]

-